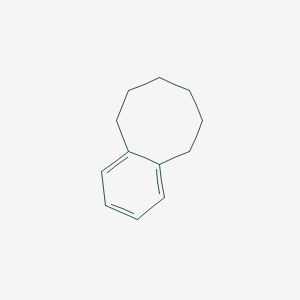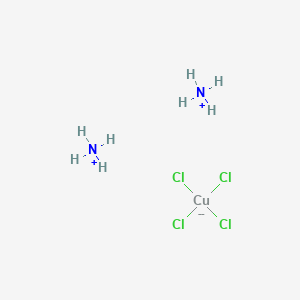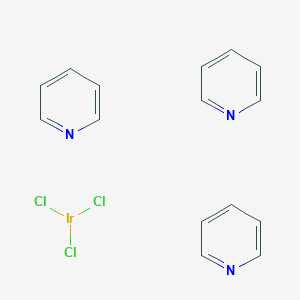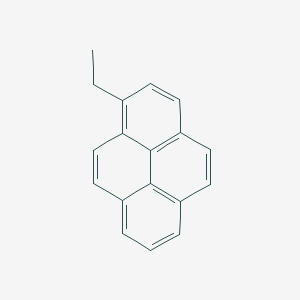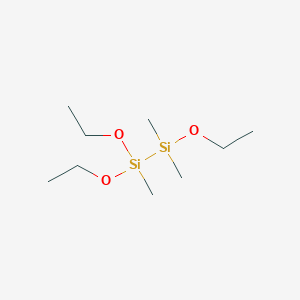
1,1,2-Triethoxy-1,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Triethoxy-1,2,2-trimethyldisilane, also known as TMEDS or TMTD, is a silicon-based compound that is widely used in various fields of scientific research. Its unique chemical properties make it a valuable reagent in organic synthesis, material science, and pharmaceuticals.
Mécanisme D'action
1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a nucleophile in organic reactions, attacking electrophilic centers and introducing silicon-containing functional groups. In metal-catalyzed reactions, 1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a ligand, coordinating with the metal center and stabilizing the reaction intermediate.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1,2-Triethoxy-1,2,2-trimethyldisilane. However, studies have shown that 1,1,2-Triethoxy-1,2,2-trimethyldisilane is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1,2-Triethoxy-1,2,2-trimethyldisilane in lab experiments is its high reactivity, which allows for efficient introduction of silicon-containing functional groups. 1,1,2-Triethoxy-1,2,2-trimethyldisilane is also relatively easy to handle and store. However, one limitation is its air and moisture sensitivity, which requires careful handling and storage.
Orientations Futures
There are several future directions for 1,1,2-Triethoxy-1,2,2-trimethyldisilane research. One area of interest is the development of new synthetic methods for 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives. Another area of interest is the application of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in the synthesis of novel silicon-based materials with unique properties. Additionally, the use of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in pharmaceuticals and biotechnology is an area of active research, with potential applications in drug delivery and biomaterials.
Conclusion
In conclusion, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is a valuable reagent in organic synthesis, material science, and pharmaceuticals. Its unique chemical properties make it a versatile and useful compound in various fields of scientific research. Further research on 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives will undoubtedly lead to new discoveries and applications in the future.
Méthodes De Synthèse
1,1,2-Triethoxy-1,2,2-trimethyldisilane can be synthesized through the reaction between trimethylchlorosilane and triethoxysilane in the presence of a base catalyst. The reaction yields 1,1,2-Triethoxy-1,2,2-trimethyldisilane and hydrochloric acid as by-products. The purity of 1,1,2-Triethoxy-1,2,2-trimethyldisilane can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
1,1,2-Triethoxy-1,2,2-trimethyldisilane is widely used in organic synthesis as a reagent for the introduction of silicon-containing functional groups. It is also used as a precursor for the synthesis of various silicon-based materials, such as silicon carbide and silicon nitride. In pharmaceuticals, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is used as a protecting group for amino acids and peptides. It is also used as a ligand in metal-catalyzed reactions.
Propriétés
Numéro CAS |
17861-33-5 |
|---|---|
Nom du produit |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
Formule moléculaire |
C9H24O3Si2 |
Poids moléculaire |
236.45 g/mol |
Nom IUPAC |
diethoxy-[ethoxy(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-10-13(4,5)14(6,11-8-2)12-9-3/h7-9H2,1-6H3 |
Clé InChI |
XWXBXCRTPJXEEE-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
SMILES canonique |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
Synonymes |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



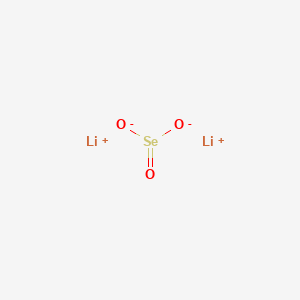

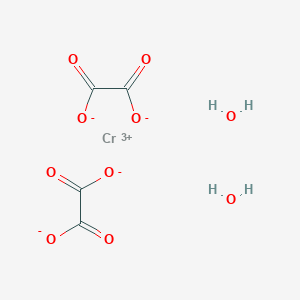
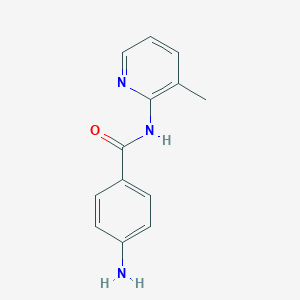
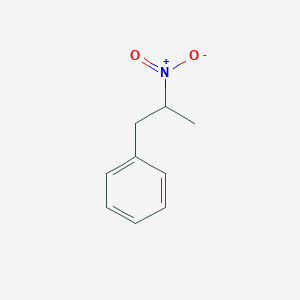
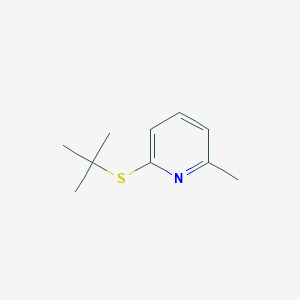
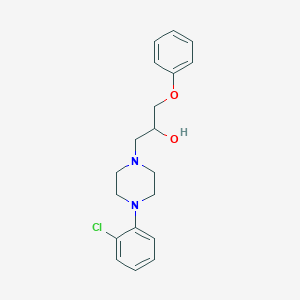
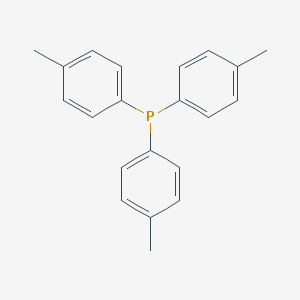
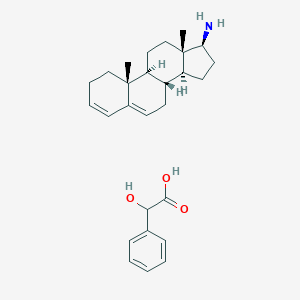
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
